

IUPAC name for 4-amino-N,N-diethylbenzamide

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Compound of Interest

Compound Name: 4-Amino-N,N-diethylbenzamide

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An In-Depth Technical Guide to **4-amino-N,N-diethylbenzamide**: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-amino-N,N-diethylbenzamide**, a substituted aromatic amide of significant interest in medicinal chemistry and organic synthesis. The document delineates the compound's precise chemical identity according to IUPAC nomenclature, details its key physicochemical properties, and presents a robust, step-by-step protocol for its laboratory synthesis via nucleophilic acyl substitution. The rationale behind experimental choices and methods for purification and characterization are explained to ensure scientific integrity and reproducibility. Furthermore, this guide explores the compound's emerging applications as a crucial synthetic intermediate in the development of novel therapeutics, particularly in the domain of opioid receptor agonists. Safety, handling, and hazard information are also provided to ensure safe laboratory practice. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

4-amino-N,N-diethylbenzamide is a primary aromatic amine and a tertiary carboxamide. Its structure consists of a benzamide core where the amide nitrogen is substituted with two ethyl groups, and the benzene ring is substituted with an amino group at the para-position (position 4).

IUPAC Nomenclature and Chemical Identifiers

- IUPAC Name: **4-amino-N,N-diethylbenzamide**[\[1\]](#)
- CAS Number: 51207-85-3[\[1\]](#)
- Molecular Formula: C₁₁H₁₆N₂O[\[1\]](#)[\[2\]](#)
- Synonyms: 4-aminobenzoic acid diethylamide[\[1\]](#)

It is critical to distinguish this compound from structurally related molecules. For instance, the well-known insect repellent DEET is N,N-diethyl-3-methylbenzamide, and the antiarrhythmic drug Procainamide is 4-amino-N-[2-(diethylamino)ethyl]benzamide.[\[3\]](#)[\[4\]](#) The specific placement of the amino group and the nature of the amide substituents confer distinct chemical and biological properties to **4-amino-N,N-diethylbenzamide**.

Physicochemical Properties

The key physicochemical data for **4-amino-N,N-diethylbenzamide** are summarized in the table below. These properties are essential for its handling, purification, and application in synthetic protocols.

Property	Value	Source(s)
Molecular Weight	192.26 g/mol	[1]
Appearance	Solid (predicted)	
Computed Melting Point	Data not widely available	
Computed Boiling Point	Data not widely available	
Solubility	Data not widely available; expected to have some solubility in polar organic solvents.	
pKa (Basic)	Predicted ~4.5 (for the aromatic amine)	
LogP	Predicted ~1.9-2.1	

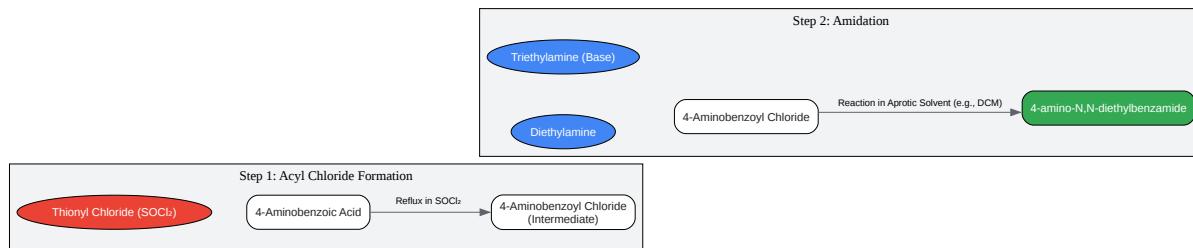
Synthesis and Characterization

The most direct and common method for synthesizing tertiary amides like **4-amino-N,N-diethylbenzamide** is the reaction of a suitable acyl chloride with a secondary amine.[5][6] This pathway involves the nucleophilic attack of diethylamine on the electrophilic carbonyl carbon of 4-aminobenzoyl chloride.

Synthetic Workflow Overview

The synthesis is a two-step process starting from the commercially available 4-aminobenzoic acid.

- Step 1: Acyl Chloride Formation: Conversion of 4-aminobenzoic acid to 4-aminobenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl_2) or oxalyl chloride.[7] Thionyl chloride is often preferred as its byproducts (SO_2 and HCl) are gaseous and easily removed.
- Step 2: Amidation: Reaction of the in-situ generated 4-aminobenzoyl chloride with diethylamine to form the final product. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, preventing it from protonating the diethylamine and rendering it non-nucleophilic.[8]



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Caption: Synthetic workflow for **4-amino-N,N-diethylbenzamide**.

Detailed Experimental Protocol

Materials:

- 4-aminobenzoic acid
- Thionyl chloride (SOCl_2)
- Diethylamine
- Triethylamine (Et_3N)
- Anhydrous Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware, reflux apparatus, and magnetic stirrer
- Rotary evaporator

Procedure:

Part A: Synthesis of 4-Aminobenzoyl Chloride Hydrochloride

- Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 4-aminobenzoic acid (1.0 eq).
- Reaction: Carefully add an excess of thionyl chloride (e.g., 5-10 eq) to the flask.
- Heating: Heat the mixture to reflux (approx. 76 °C) and maintain for 2-3 hours, or until the evolution of gas (SO_2 and HCl) ceases and all the solid has dissolved.
 - Causality Insight: Refluxing ensures the reaction goes to completion. The amino group of the starting material will be protonated under these acidic conditions, forming the hydrochloride salt, which protects it from reacting with the thionyl chloride.
- Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is 4-aminobenzoyl chloride hydrochloride, which can be used directly in the next step.

Part B: Synthesis of **4-amino-N,N-diethylbenzamide**

- Setup: Suspend the crude 4-aminobenzoyl chloride hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath (0 °C).
- Amine Addition: In a separate flask, dissolve diethylamine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM.
 - Causality Insight: Two equivalents of base are required: one to neutralize the hydrochloride salt of the acyl chloride and another to quench the HCl produced during the

amidation reaction.^[8] Using a slight excess of diethylamine ensures complete consumption of the acyl chloride.

- Reaction: Add the diethylamine/triethylamine solution dropwise to the cooled acyl chloride suspension with vigorous stirring. Maintain the temperature at 0 °C during the addition.
- Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the disappearance of the starting material.
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities), water, and finally brine.
- Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure **4-amino-N,N-diethylbenzamide**.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

- ¹H NMR: Will show characteristic peaks for the aromatic protons (two doublets in the aromatic region), the ethyl groups (a quartet and a triplet), and a broad singlet for the -NH₂ protons.
- ¹³C NMR: Will show distinct signals for the carbonyl carbon, the aromatic carbons (four signals due to symmetry), and the two carbons of the ethyl groups.
- FT-IR Spectroscopy: Will display characteristic absorptions for the N-H stretching of the primary amine (~3300-3400 cm⁻¹), C=O stretching of the tertiary amide (~1630 cm⁻¹), and C-N stretching.
- Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 192.13, corresponding to the molecular weight of the compound.

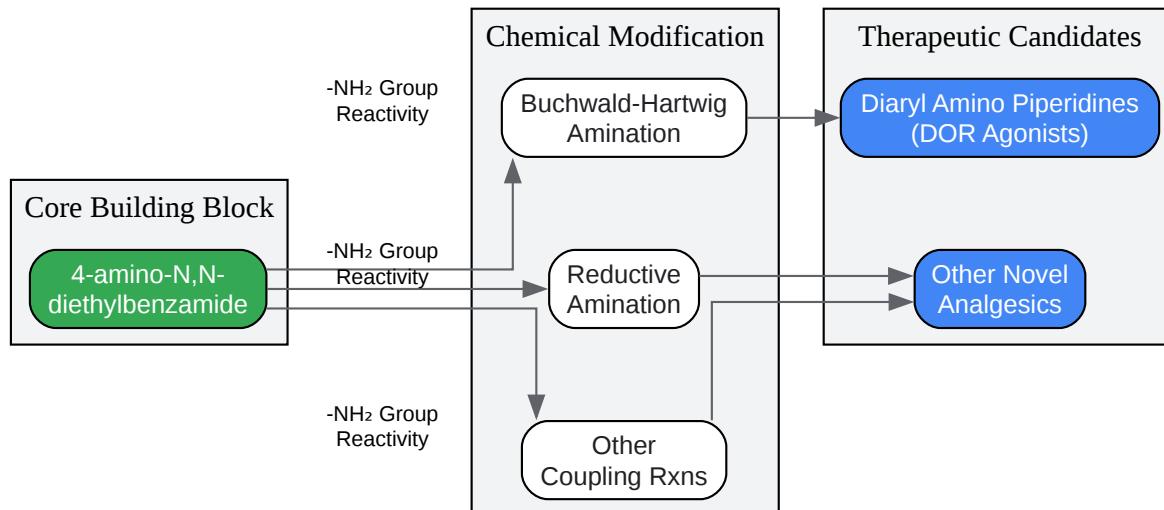
Applications in Research and Drug Development

While not a widely known end-product itself, **4-amino-N,N-diethylbenzamide** serves as a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the field of pharmacology. Its bifunctional nature (an aromatic amine and a stable amide) allows for further chemical modification.

Intermediate for Opioid Receptor Agonists

Recent research has identified the N,N-diethylbenzamide moiety as a key pharmacophore in the development of novel agonists for the delta opioid receptor (DOR).^{[9][10]} DOR agonists are being investigated as a new class of analgesics with the potential for reduced side effects (such as respiratory depression and addiction liability) compared to traditional mu-opioid receptor agonists like morphine.

The 4-amino group on the benzamide ring provides a reactive handle for building out the molecular structure. It can be used as a nucleophile to be coupled with other molecular fragments, leading to the creation of extensive libraries of compounds for screening. For example, it can participate in reactions like Buchwald-Hartwig amination or reductive amination to link the benzamide core to other cyclic or heterocyclic systems.



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Caption: Role as a building block in medicinal chemistry.

Safety and Handling

4-amino-N,N-diethylbenzamide must be handled with appropriate laboratory precautions.

Based on GHS classifications from supplier data, the compound presents the following hazards:

- Hazard Statements:

- H302: Harmful if swallowed[1][11]
- H315: Causes skin irritation[1][11]
- H319: Causes serious eye irritation[1][11]
- H335: May cause respiratory irritation[11]

- Precautionary Measures:

- P261 & P264: Avoid breathing dust/fumes and wash skin thoroughly after handling.[12]
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12][13]
- P301+P317 & P302+P352: If swallowed, get medical advice. If on skin, wash with plenty of water.[1]
- P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
- Storage: Store in a well-ventilated place. Keep container tightly closed.[12][13]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. All work should be performed in a well-ventilated fume hood.

Conclusion

4-amino-N,N-diethylbenzamide is a precisely defined chemical compound with significant potential as a synthetic intermediate. Its straightforward synthesis from readily available precursors, combined with the reactive nature of its primary amino group, makes it an attractive building block for constructing complex molecular architectures. Its demonstrated utility in the development of novel delta opioid receptor agonists highlights its importance for professionals in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe application in a research setting.

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